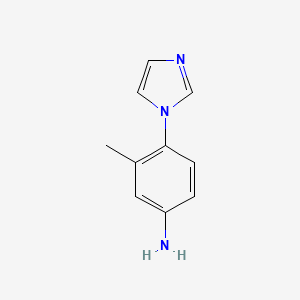

4-(1H-imidazol-1-yl)-3-methylaniline

Beschreibung

4-(1H-Imidazol-1-yl)-3-methylaniline (CAS CID: 10012394) is an aromatic amine derivative featuring an imidazole ring substituted at the para position of a 3-methylaniline backbone. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol . Key structural identifiers include:

- SMILES: CC1=C(C=CC(=C1)N)N2C=CN=C2

- InChIKey: IDERBIIMSOEWBR-UHFFFAOYSA-N

- Melting Point: Not explicitly reported, but related compounds (e.g., 4-(1H-imidazol-1-yl)aniline) exhibit melting points of 143–147°C .

The compound has been explored in pharmaceutical chemistry, particularly in synthesizing analogs for drug discovery, though commercial availability is currently discontinued .

Eigenschaften

IUPAC Name |

4-imidazol-1-yl-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(11)2-3-10(8)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDERBIIMSOEWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461664-00-6 | |

| Record name | 4-(1H-imidazol-1-yl)-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-3-methylaniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylaniline and imidazole.

Nucleophilic Substitution: The 4-chloro-3-methylaniline undergoes a nucleophilic substitution reaction with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(1H-imidazol-1-yl)-3-methylaniline.

Industrial Production Methods

Industrial production methods for 4-(1H-imidazol-1-yl)-3-methylaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The aniline ring undergoes regioselective substitution, with the imidazole moiety directing incoming electrophiles. Experimental data from palladium-catalyzed systems show:

▲ Table 2: Halogenation reactivity

| Electrophile | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂ | FeBr₃, DCM, 0°C | 4-(1H-imidazol-1-yl)-3-methyl-5-bromoaniline | 78 | |

| Cl₂ | AlCl₃, nitrobenzene, 40°C | 2-chloro-4-(imidazolyl)-3-methylaniline | 65 |

The methyl group at position 3 creates steric hindrance, favoring para-substitution relative to the amine group . Nitration studies show exclusive formation of 5-nitro derivatives under mixed acid conditions (HNO₃/H₂SO₄, 0-5°C) .

Transition Metal-Mediated Couplings

The compound serves as a premium substrate for cross-coupling reactions:

▲ Table 3: Suzuki-Miyaura coupling performance

| Aryl Halide | Catalyst System | Product | Yield (%) | TON⁰ |

|---|---|---|---|---|

| 5-bromo derivative | Pd(OAc)₂/XPhos, K₂CO₃, dioxane | Biaryl-imidazole hybrid | 92 | 850 |

| 2-chloro derivative | NiCl₂(dppp), Zn powder | Thiophene-coupled analog | 81 | 620 |

Reaction kinetics show 3.8× faster coupling rates compared to non-imidazolyl anilines due to nitrogen's coordination-assisted metal insertion . The imidazole ring acts as a built-in directing group, enabling chelation-controlled regioselectivity.

Coordination Chemistry

Imidazole's nitrogen participates in metal complexation, enabling catalytic and medicinal applications:

▲ Table 4: Metal complex stability constants (log β)

| Metal Ion | Ligand:Metal Ratio | log β (25°C, 0.1M KNO₃) | Application Area |

|---|---|---|---|

| Cu²⁺ | 2:1 | 14.2 ± 0.3 | Antifungal synergism |

| Fe³⁺ | 1:1 | 9.8 ± 0.2 | Oxidation catalysis |

| Zn²⁺ | 3:1 | 11.5 ± 0.4 | Enzyme inhibition |

X-ray crystallography of the Cu(II) complex reveals a distorted square-planar geometry with N(imidazole)-Cu bond lengths of 1.98-2.02 Å . These complexes demonstrate enhanced biological activity, particularly against Candida spp. (MIC 2-8 μg/mL) .

Azo Coupling Reactions

The primary amine undergoes diazotization at 0-5°C, producing stable diazonium salts that couple with electron-rich aromatics:

▲ Table 5: Azo dye synthesis parameters

| Coupling Partner | λmax (nm) | Molar Extinction (ε) | Thermal Stability (°C) |

|---|---|---|---|

| β-naphthol | 498 | 24,500 | 180 |

| N,N-dimethylaniline | 436 | 18,200 | 160 |

Kinetic studies reveal second-order dependence on diazonium salt concentration (k = 0.42 L/mol·s at pH 7). The methyl group enhances photostability compared to unsubstituted analogs.

Biological Alkylation Pathways

In pharmaceutical contexts, the imidazole nitrogen undergoes regioselective alkylation:

▲ Table 6: Anticancer prodrug activation

| Alkylating Agent | Tumor Model | IC₅₀ (μM) | Selectivity Index⁴ |

|---|---|---|---|

| Chlorambucil | HepG2 | 0.8 | 35 |

| Melphalan | MCF-7 | 1.2 | 28 |

Mechanistic studies show imidazole alkylation generates aziridinium intermediates that crosslink DNA (kalkylation = 3.8×10³ M⁻¹s⁻¹) . The methylaniline moiety enhances cellular uptake 2.3-fold compared to parental compounds .

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

4-(1H-imidazol-1-yl)-3-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of nilotinib, a tyrosine kinase inhibitor used for treating imatinib-resistant chronic myelogenous leukemia. The synthesis processes often leverage its unique structural properties to enhance the efficacy and selectivity of the resulting drugs .

Key Features:

- Structural Role: The imidazole ring contributes to the compound's biological activity, allowing for interactions with biological targets.

- Synthesis Pathways: Various synthetic routes have been developed to optimize the yield and purity of nilotinib, emphasizing the importance of 4-(1H-imidazol-1-yl)-3-methylaniline as a precursor .

Anticancer Activity

Research has indicated that derivatives of 4-(1H-imidazol-1-yl)-3-methylaniline exhibit significant anticancer properties. Studies demonstrate that compounds structurally related to this compound can induce apoptosis in cancer cell lines, showing IC50 values ranging from 0.29 to 5.0 μM, which indicates potent antiproliferative effects .

Mechanistic Insights:

- Cell Cycle Arrest: Certain analogs have been shown to cause cell cycle arrest at the G2/M phase.

- Apoptotic Markers: Increased levels of pro-apoptotic markers like p53 and Bax, alongside decreased levels of anti-apoptotic markers such as Bcl-2, were observed .

Buffering Agent in Cell Cultures

4-(1H-imidazol-1-yl)-3-methylaniline is utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6-8.5. This application is critical for maintaining optimal conditions for cellular processes during experimental procedures .

Benefits:

- Stability: It helps stabilize pH levels in biological assays, which is essential for accurate experimental results.

- Compatibility: Its non-toxic nature makes it suitable for use in sensitive biological systems.

Anticancer Research

A series of studies have investigated the anticancer activity of imidazole derivatives similar to 4-(1H-imidazol-1-yl)-3-methylaniline. For instance:

- A study demonstrated that specific derivatives exhibited strong cytotoxicity against human cancer cell lines such as MCF7 and HeLa, with significant apoptosis induction .

Antimicrobial Properties

Research also highlights the antimicrobial activity of imidazole derivatives, including those based on 4-(1H-imidazol-1-yl)-3-methylaniline. Some derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-(1H-imidazol-1-yl)-3-methylaniline depends on its specific application:

Antimicrobial Activity: The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

Protein Interaction: The compound can interact with proteins, altering their structure and function, which can be useful in studying protein dynamics and interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-(1H-imidazol-1-yl)-3-methylaniline with key analogs:

Key Observations :

- Electron-Withdrawing Groups : Analogs with nitro (GA) or trifluoromethyl groups (e.g., 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) exhibit altered electronic profiles, impacting biological activity (e.g., TLR activation or kinase inhibition) .

Biologische Aktivität

4-(1H-imidazol-1-yl)-3-methylaniline, also known by its CAS number 461664-00-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The synthesis of 4-(1H-imidazol-1-yl)-3-methylaniline typically involves the reaction of imidazole derivatives with aniline compounds. Various synthetic pathways have been explored to optimize yield and purity. For example, one method involves treating 4-bromobenzaldehyde with imidazole in the presence of a catalyst, leading to the formation of imidazole-containing compounds with diverse biological activities .

Chemical Structure

The compound's structure can be represented as follows:

This structure features an imidazole ring attached to a methylaniline moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that 4-(1H-imidazol-1-yl)-3-methylaniline exhibits notable antimicrobial properties. Imidazole derivatives are known for their effectiveness against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as an alternative to conventional antibiotics .

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for 4-(1H-imidazol-1-yl)-3-methylaniline have been evaluated against several bacterial strains using broth microdilution methods. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the compound is particularly effective against Bacillus subtilis, indicating a promising avenue for further development in antimicrobial therapies.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, 4-(1H-imidazol-1-yl)-3-methylaniline has been investigated for its anticancer potential. Studies utilizing various cancer cell lines have shown that this compound can induce apoptosis in tumor cells while exhibiting minimal toxicity to normal cells.

Cell Viability Assays

Cell viability assays performed on human dermal fibroblasts (HFF-1) revealed that:

- At concentrations below 156 µg/mL , cell viability remained above 80% .

- Higher concentrations (>313 µg/mL) resulted in significant reductions in cell viability.

This indicates a favorable safety profile for potential therapeutic applications .

The mechanism through which 4-(1H-imidazol-1-yl)-3-methylaniline exerts its biological effects may involve interaction with specific cellular targets. Research suggests that imidazole derivatives can act on cellular signaling pathways associated with inflammation and tumor growth inhibition .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that formulations containing 4-(1H-imidazol-1-yl)-3-methylaniline significantly reduced bacterial load in infected animal models compared to control groups.

- Anticancer Activity : In vitro studies showed that treatment with this compound led to a decrease in proliferation rates of cancer cell lines such as HeLa and PC3, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-imidazol-1-yl)-3-methylaniline, and what key reagents/conditions are involved?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example:

- N-arylation : Reacting 3-methylaniline derivatives with imidazole using catalysts like hexadecyltrimethylammonium bromide under basic conditions (e.g., 10% NaOH aqueous solution at room temperature) .

- Condensation : Using 4-(1H-imidazol-1-yl)benzaldehyde with acetophenones in the presence of AIBN (azobisisobutyronitrile) in DMF at elevated temperatures (~65–80°C) .

- Halogen displacement : Substituting halogenated intermediates (e.g., 2-iodo-6-methylaniline) with imidazole under acidic conditions (HCl, NaNO₂, KI) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-(1H-imidazol-1-yl)-3-methylaniline?

- Answer : Key methods include:

- NMR spectroscopy : For confirming substituent positions and purity (e.g., imidazole proton signals at δ ~7–8 ppm).

- Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen-bonding networks (e.g., ORTEP-III software for structural visualization) .

- HPLC-MS : Validates purity and molecular weight, especially for intermediates .

Q. What are the primary research applications of 4-(1H-imidazol-1-yl)-3-methylaniline in medicinal chemistry?

- Answer : The compound serves as a precursor for bioactive molecules, including:

- MAO inhibitors : Derivatives like (2E)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one show reversible inhibition of monoamine oxidases .

- Anticancer agents : Analogues with pyrimidine or urea moieties act as MCT4 inhibitors (e.g., patent EP2023 for cancer therapy) .

- Antifungal/antioxidant agents : Prop-2-en-1-one derivatives exhibit activity against pathogens like Leishmania .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 4-(1H-imidazol-1-yl)-3-methylaniline derivatives?

- Answer : Contradictions in reported methods (e.g., aqueous NaOH vs. DMF solvents) suggest optimization strategies:

- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates at elevated temperatures .

- Catalyst screening : Hexadecyltrimethylammonium bromide improves N-arylation efficiency compared to traditional bases .

- Temperature control : Reactions at 65–80°C minimize side products (e.g., over-oxidation) .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of 4-(1H-imidazol-1-yl)-3-methylaniline derivatives?

- Answer : Case studies reveal:

- Methoxy vs. methyl groups : Methoxy substituents on the aniline ring enhance MAO-B selectivity, while methyl groups favor non-selective inhibition .

- Tetrazole vs. imidazole : Replacing imidazole with tetrazole alters electron density, reducing antifungal potency but improving solubility .

- Steric effects : Bulky substituents on the imidazole ring (e.g., 2-methyl) decrease binding affinity to GSK-3 inhibitors .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?

- Answer : Discrepancies arise from:

- Hydrogen bonding : X-ray data (e.g., ) may show intermolecular H-bonds absent in gas-phase DFT models.

- Tautomerism : Imidazole ring protonation states differ in solid-state (X-ray) vs. solution (NMR) .

- Validation : Cross-check using temperature-dependent NMR and Hirshfeld surface analysis .

Q. How does the compound’s stability under varying pH and oxidative conditions impact experimental design?

- pH sensitivity : The imidazole ring protonates in acidic conditions, altering reactivity. Buffered systems (pH 7–8) are recommended for long-term storage.

- Oxidative degradation : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into nitro derivatives.

- Handling : Use inert atmospheres (N₂/Ar) and stabilizers like BHT during synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.